REACTION_CXSMILES
|
[O:1]=[O+][O-].[CH2:4]([CH:8]1[CH2:16][C:15]2[C:10](=[CH:11][C:12]([O:17][CH2:18][CH3:19])=[CH:13][CH:14]=2)[C:9]1=[O:20])[CH:5]=CC>ClCCl.CO>[O:1]=[CH:5][CH2:4][CH:8]1[CH2:16][C:15]2[C:10](=[CH:11][C:12]([O:17][CH2:18][CH3:19])=[CH:13][CH:14]=2)[C:9]1=[O:20]
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
ozone
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
(RS)-2-(2-buten-1-yl)-6-ethoxy-1-indanone
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C(C=CC)C1C(C2=CC(=CC=C2C1)OCC)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
while stirring through a solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Subsequently, the mixture was flushed with oxygen for 5 minutes and with argon for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
After the addition of 2.72 ml of dimethyl sulfide
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated in a vacuum
|
Type
|
ADDITION
|
Details
|
The residue was treated with 170 ml of dichoromethane
|
Type
|
ADDITION
|
Details
|
after the addition of 25 ml of water and 25 ml of trifluoroacetic acid
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
The mixture was subsequently poured into 150 ml of water
|
Type
|
ADDITION
|
Details
|
neutralized by the spatula-wise addition of sodium hydrogen carbonate
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
ADDITION
|
Details
|
An additional 50 ml of water were added
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with 100 ml of dichloromethane each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a vacuum
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
O=CCC1C(C2=CC(=CC=C2C1)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |